molecular formula C9H14ClN3O2 B15241387 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B15241387
M. Wt: 231.68 g/mol
InChI Key: OSLVYRVDEZUMJV-UHFFFAOYSA-N
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Description

2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the reaction of appropriate hydrazides with aldehydes under reflux conditions in ethanol. The reaction is monitored by thin-layer chromatography (TLC) and usually completes within 1-3 hours. The resulting precipitate is filtered and washed with cold ethanol to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid: Lacks the additional methyl groups on the pyrazole ring.

    2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid: Does not have the chlorine substitution.

Uniqueness

2-amino-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid is unique due to the presence of both chlorine and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

2-amino-3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H14ClN3O2/c1-5-7(10)6(2)13(12-5)4-9(3,11)8(14)15/h4,11H2,1-3H3,(H,14,15)

InChI Key

OSLVYRVDEZUMJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)(C(=O)O)N)C)Cl

Origin of Product

United States

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